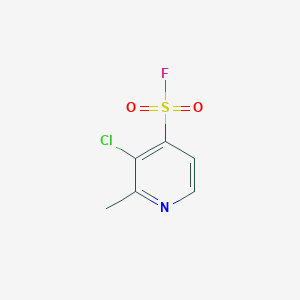

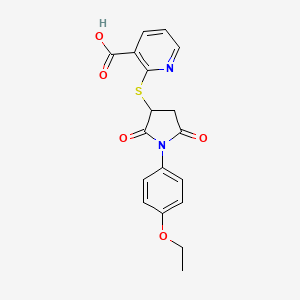

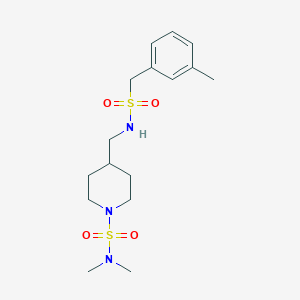

![molecular formula C9H10ClF3N2O2 B2490942 ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 345237-74-3](/img/structure/B2490942.png)

ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate and related compounds involves complex organic reactions that yield heterocyclic compounds with significant potential. Studies have detailed methods for preparing pyrazole derivatives through reactions involving ethylchloroacetate with 1H-pyrazole, further reactions to produce acetohydrazide derivatives, and subsequent cyclization to yield various ethanone derivatives with antimicrobial activities (Asif et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed using various spectroscopic methods. For example, the crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations of a novel pyrazole derivative were characterized, providing insights into the compound's molecular interactions and stability (Naveen et al., 2021).

Chemical Reactions and Properties

The reactivity of this compound towards various reagents leads to the formation of a wide array of compounds, showcasing its versatile chemical properties. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate highlights the compound's potential as a precursor for fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been explored for its antimicrobial properties. A study synthesized derivatives of this compound and evaluated them as antibacterial agents against common pathogenic bacteria, including Gram-positive and Gram-negative strains. The results were compared with standard drugs like Ciprofloxacin and Tetracycline, indicating its potential in antimicrobial applications (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Anticancer and Anti-HCV Agents

Another research synthesized novel derivatives of this compound and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of new trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have potential applications as fluorescent molecules and as inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv (Wu et al., 2006).

Herbicidal Activity

This compound has also been involved in the synthesis of substituted phenyl pyrazole derivatives, which exhibited significant herbicidal activity. Some compounds showed high bioactivity at low dosages against weeds (Zhou, Xue, Wang, & Qu, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of this compound are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. As with all areas of scientific research, the specific future directions will depend on the results of ongoing studies.

Propriétés

IUPAC Name |

ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNTWKCKPLUKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

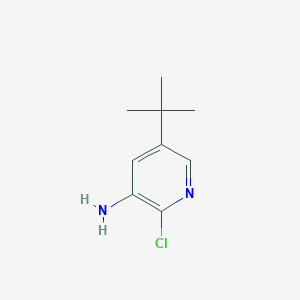

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)

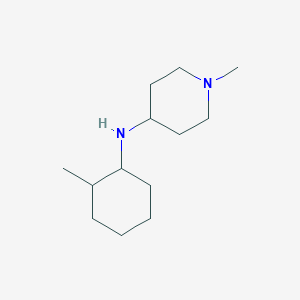

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

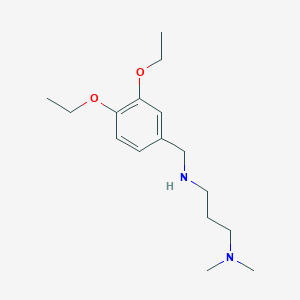

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)